molecular formula C11H14O2 B167516 2'-Hydroxy-5'-isopropylacetophenone CAS No. 1634-36-2

2'-Hydroxy-5'-isopropylacetophenone

Cat. No. B167516
CAS RN: 1634-36-2
M. Wt: 178.23 g/mol
InChI Key: SGDUYSKZFFCUOU-UHFFFAOYSA-N
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Description

2’-Hydroxy-5’-isopropylacetophenone (CAS No. 1634-36-2) is a research chemical . It is used in resin compositions with substrate or optical filter, solid-state imaging device, and optical sensor devices .


Synthesis Analysis

The compound can be prepared by the reaction of acetyl chloride on 4-isopropylanisole with aluminium chloride in carbon disulfide at room temperature .


Molecular Structure Analysis

The molecular formula of 2’-Hydroxy-5’-isopropylacetophenone is C11H14O2 . The molecular weight is 178.23 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 2’-Hydroxy-5’-isopropylacetophenone are not mentioned in the search results, acetophenone, a related compound, has been utilized in the synthesis of many heterocyclic compounds .


Physical And Chemical Properties Analysis

The compound has a boiling point of 258℃ and a density of 1.051 . The flash point is 107℃ . The pKa is predicted to be 10.44±0.18 .

Scientific Research Applications

Biomedical Applications and Pharmacological Activities

Research has shown that derivatives similar to 2'-Hydroxy-5'-isopropylacetophenone, such as paeonol (2-hydroxy-4-methoxy acetophenone), exhibit a range of pharmacological activities. These activities include antibacterial, anti-inflammatory, antipyretic analgesic, and antioxidant effects. Studies on paeonol derivatives underscore the therapeutic potential of acetophenone derivatives in traditional and modern medicine, highlighting their importance in developing new treatments for various conditions (Wang et al., 2020).

Environmental and Polymer Science

In environmental science, the metabolism and toxicity of structurally related compounds, such as 2-methylpropene, have been explored to understand their effects on ecosystems and human health. These studies provide insights into the metabolic pathways and potential toxicological impacts of acetophenone derivatives, emphasizing the need for sustainable chemical practices and the assessment of environmental risks associated with chemical pollutants (Cornet & Rogiers, 1997).

In polymer science, the unique properties of compounds like poly(N-isopropylacrylamide) have been extensively investigated for biomedical applications, including wound care and skin tissue engineering. These studies highlight the potential of acetophenone derivatives and related compounds in developing advanced materials for medical applications, showcasing their versatility and importance in material science research (Lanzalaco & Armelin, 2017).

Antioxidant Properties and Mechanisms

The antioxidant properties of hydroxycinnamic acids, closely related to the chemical structure of 2'-Hydroxy-5'-isopropylacetophenone, have been reviewed to understand their structure-activity relationships. These studies have elucidated the critical structural features that contribute to the antioxidant activity of these compounds, providing a foundation for designing more potent antioxidant molecules and understanding the mechanisms underlying their health benefits (Razzaghi-Asl et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-hydroxy-5-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7(2)9-4-5-11(13)10(6-9)8(3)12/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDUYSKZFFCUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467198
Record name 1-[2-Hydroxy-5-(propan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-5'-isopropylacetophenone

CAS RN

1634-36-2
Record name 1-[2-Hydroxy-5-(propan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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